1H-imidazo[4,5-f][2,1,3]benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-imidazo[4,5-f][2,1,3]benzoxadiazole is a heterocyclic compound that features a fused ring system combining an imidazole and a benzoxadiazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazo[4,5-f][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-alkyl-5-nitro-1H-benzimidazoles with benzyl cyanide in a basic methanol solution, followed by nitration using a mixture of sulfuric and nitric acids . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of non-toxic solvents, transition-metal-free conditions, and mild reaction temperatures to minimize environmental impact and enhance safety .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-imidazo[4,5-f][2,1,3]benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides, such as 5H-imidazo[4,5-f][2,1,3]benzoxadiazole 3-oxides.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and applications.
Common Reagents and Conditions: Common reagents used in these reactions include sulfuric acid, nitric acid, and various bases such as sodium hydroxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
1H-imidazo[4,5-f][2,1,3]benzoxadiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-imidazo[4,5-f][2,1,3]benzoxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
3H-imidazo[4,5-e][2,1]benzoxazoles: These compounds share a similar fused ring system but differ in the positioning of the nitrogen and oxygen atoms.
1H-1,3-benzimidazoles: These compounds feature a benzimidazole ring system and exhibit different chemical and biological properties.
Uniqueness: 1H-imidazo[4,5-f][2,1,3]benzoxadiazole is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and specific optical characteristics .
Eigenschaften
CAS-Nummer |
42341-38-8 |
---|---|
Molekularformel |
C7H4N4O |
Molekulargewicht |
160.13 g/mol |
IUPAC-Name |
1H-imidazo[4,5-f][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C7H4N4O/c1-4-5(9-3-8-4)2-7-6(1)10-12-11-7/h1-3,10H |
InChI-Schlüssel |
SYCFRCKHKQIOFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NON2)C=C3C1=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.